molecular formula C15H10ClF4NO B3978592 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B3978592
M. Wt: 331.69 g/mol
InChI Key: PUHZCOBLXDOFSF-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen and a 4-fluorophenyl substituent on the α-carbon.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF4NO/c16-12-6-3-10(15(18,19)20)8-13(12)21-14(22)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHZCOBLXDOFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-fluorophenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and chloro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide R1: 2-chloro-5-(trifluoromethyl)phenyl; R2: 4-fluorophenyl 356.7 Not reported High lipophilicity due to CF₃ and Cl groups; potential anticancer activity
P9 () R1: 2-chloro-5-(trifluoromethyl)phenyl; R2: thiazolidinedione-pyridinylmethylene 441.0 >300 Enhanced rigidity; UV λmax = 332 nm; HDAC8 inhibition (IC₅₀ = 2.1 µM)
B2 () R1: 4-(trifluoromethyl)phenyl; R2: 3-hydroxy-5-methylphenoxy 355.3 Not reported Polar hydroxy group; potential solubility limitations
Compound 22 () R1: 4-chloro-5-methyl-2-(3-trifluoromethylbenzylthio)phenylsulfonyl; R2: acetamide 472.9 Not reported Sulfonyl group enhances metabolic stability; possible kinase inhibition
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () R1: 4-chloro-2-(trifluoromethyl)phenyl; R2: H 251.6 Not reported Simpler structure; lacks 4-fluorophenyl; used in polymer synthesis
Key Observations:
  • Biological Activity : P9 demonstrates potent HDAC8 inhibition (IC₅₀ = 2.1 µM), while the target compound’s 4-fluorophenyl group may confer cytotoxicity against cancer cells, as seen in structurally related compounds .
  • Solubility : Polar substituents (e.g., hydroxy in B2) improve aqueous solubility but may reduce membrane permeability .
Anticancer Activity:
  • The target compound shares structural similarities with N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (), which showed IC₅₀ values of 8–12 µM against MCF-7 and A549 cancer cells .
  • P9 () exhibited superior HDAC8 inhibition (IC₅₀ = 2.1 µM) compared to its non-fluorinated analogues, highlighting the role of fluorination in enhancing potency .
Antimicrobial Potential:
  • Compounds like 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide () demonstrate broad-spectrum antimicrobial activity due to sulfonamide and chloro groups, suggesting the target compound may share similar properties .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.

Chemical Structure and Properties

Chemical Formula : C15H10ClF4N
Molecular Weight : 363.75 g/mol
CAS Number : 303091-05-6

The compound features a chloro group, trifluoromethyl group, and a fluorophenyl moiety, which are significant for its biological activity. The presence of these functional groups often enhances the lipophilicity and bioavailability of the compound.

Research indicates that compounds with trifluoromethyl groups exhibit enhanced interactions with biological targets due to their unique electronic properties. The trifluoromethyl group can influence the binding affinity of the compound to various enzymes and receptors, potentially leading to increased potency against specific targets.

Antiviral Activity

A study highlighted the antiviral potential of similar compounds, suggesting that the incorporation of trifluoromethyl groups can enhance inhibitory effects against viral replication. For instance, benzimidazole derivatives have shown promising antiviral activity against hepatitis C virus (HCV) and other RNA viruses, with effective concentrations (EC50) in the low micromolar range . Although specific data for this compound is limited, its structural similarities suggest potential antiviral properties.

Anticancer Activity

The compound's structure may also indicate possible anticancer properties. Compounds containing halogenated phenyl groups have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, trifluoromethylated compounds have shown selective cytotoxicity against various cancer cell lines, suggesting a pathway for further investigation in oncology .

Case Studies

  • Case Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral activity of similar trifluoromethyl compounds.
    • Findings : Compounds demonstrated significant inhibition of viral replication with IC50 values ranging from 0.54 μg/mL to 3.4 μM against HCV . This suggests that this compound may exhibit comparable efficacy.
  • Case Study on Anticancer Properties :
    • Objective : Assessment of halogenated phenyl compounds in cancer therapy.
    • Findings : Several derivatives showed IC50 values below 10 μM against breast and lung cancer cell lines, indicating potential for further development .

Data Tables

Biological Activity Target Virus/Cell Type IC50/EC50 Values Reference
AntiviralHCV3.4 μM
AnticancerBreast Cancer Cells<10 μM
AnticancerLung Cancer Cells<10 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide

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